molecular formula C15H14ClNO2 B270234 N-(2-chlorophenyl)-2-(2-methoxyphenyl)acetamide

N-(2-chlorophenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B270234
M. Wt: 275.73 g/mol
InChI Key: AXRNTYRRRNXDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-methoxyphenyl)acetamide, commonly known as CMA, is a chemical compound that belongs to the family of acetanilides. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation, and the inhibition of their production results in the analgesic and anti-inflammatory effects of CMA.
Biochemical and Physiological Effects:
CMA has been shown to have analgesic and anti-inflammatory effects in various animal models. It has also been shown to have antipyretic effects, which means that it can reduce fever. The compound has a half-life of approximately 8 hours, and it is metabolized in the liver.

Advantages and Limitations for Lab Experiments

CMA has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. The compound is also stable under normal laboratory conditions. However, there are some limitations to its use. CMA is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the compound has a low therapeutic index, which means that the difference between the effective dose and toxic dose is small.

Future Directions

There are several future directions for research on CMA. One area of interest is the potential use of the compound in the treatment of cancer. Studies have shown that CMA has anti-cancer properties, and further research is needed to determine its efficacy in treating different types of cancer. Another area of interest is the development of new analogs of CMA with improved pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of CMA and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound that has several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CMA in the treatment of various diseases.

Synthesis Methods

CMA is synthesized using a reaction between 2-chloroaniline and 2-methoxybenzoyl chloride in the presence of an acid catalyst. The reaction results in the formation of CMA, which is then purified using recrystallization. The purity of the compound is determined using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and HPLC.

Scientific Research Applications

CMA is used in various scientific research applications, primarily in the field of medicinal chemistry. It has been studied extensively for its analgesic and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-9-5-2-6-11(14)10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

AXRNTYRRRNXDHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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